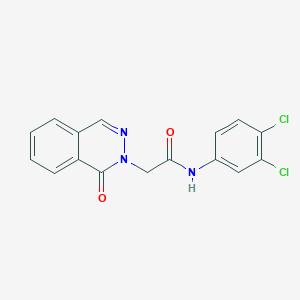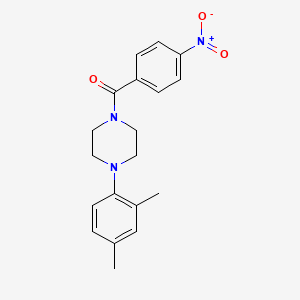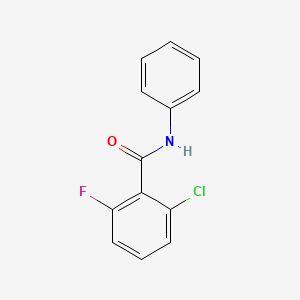
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, also known as HMGB1 inhibitor, is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone has been the subject of several scientific research studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of cancer, as this compound has been shown to inhibit the release of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone from cancer cells, which plays a crucial role in promoting tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves the inhibition of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, a protein that is released by damaged cells and plays a crucial role in promoting inflammation and tissue damage. By inhibiting the release of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, this compound can reduce inflammation and tissue damage, which can be beneficial in various diseases such as cancer, autoimmune diseases, and sepsis.
Biochemical and Physiological Effects:
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. Furthermore, this compound has been shown to improve insulin sensitivity and reduce insulin resistance, which can be beneficial in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone for lab experiments is its specificity for 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone. One direction is to investigate its potential therapeutic applications in other diseases such as sepsis and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Conclusion:
In conclusion, 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases. Its specificity for 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone and its anti-inflammatory properties make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis method of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves a multistep process that includes the condensation of 2-methyl-3-aminoquinoline with acetylacetone, followed by the reaction with benzaldehyde and the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through recrystallization.
properties
IUPAC Name |
8-methoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)7-8-11-10(2)16-14-12(15(11)18)5-4-6-13(14)19-3/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXGUBHMCQJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)
![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)




![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)
![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)